![molecular formula C10H18FNO3 B008847 Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, CAS No. 102420-42-8](/img/structure/B8847.png)
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester is a chemical compound that has been of interest to many researchers due to its potential applications in scientific research. This compound is also known as TFB-TBOC and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of TFB-TBOC is not well understood. However, it is believed to act as a protecting group by blocking the amino group of peptides or the backbone of PNAs. This protects the peptide or PNA from unwanted reactions during synthesis.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of TFB-TBOC. However, it has been shown to be stable under acidic conditions and is a useful protecting group for the N-terminal amino group of peptides and the backbone of PNAs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TFB-TBOC as a protecting group is its stability under acidic conditions. This makes it useful for solid-phase peptide synthesis and the synthesis of PNAs. However, one limitation of using TFB-TBOC is that it may not be compatible with certain reagents used in peptide synthesis.
Zukünftige Richtungen
There are several future directions for the use of TFB-TBOC in scientific research. One direction is to explore its use as a protecting group for other functional groups in peptides and PNAs. Another direction is to investigate its potential use in the synthesis of other biomolecules, such as oligonucleotides and carbohydrates. Additionally, the mechanism of action of TFB-TBOC could be further explored to better understand its role in protecting peptides and PNAs during synthesis.
Synthesemethoden
TFB-TBOC can be synthesized using various methods, including the reaction of 4-hydroxy-2-butenyl carbamate with pivaloyl chloride and N-methylmorpholine in dichloromethane. This reaction results in the formation of TFB-TBOC as a white solid with a yield of 60-70%.
Wissenschaftliche Forschungsanwendungen
TFB-TBOC has been used in various scientific research applications, including the protection of amino acids during solid-phase peptide synthesis. It has been used as a protecting group for the N-terminal amino group of peptides and has been shown to be stable under acidic conditions. TFB-TBOC has also been used in the synthesis of peptide nucleic acids (PNAs) and has been shown to be a useful protecting group for the PNA backbone.
Eigenschaften
CAS-Nummer |
102420-42-8 |
|---|---|
Produktname |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Molekularformel |
C10H18FNO3 |
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-8(7-11)5-4-6-13/h4-5,8,13H,6-7H2,1-3H3,(H,12,14)/b5-4+ |
InChI-Schlüssel |
BPRDHOHWTRSRFJ-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC(CF)/C=C/CO |
SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CF)C=CCO |
Synonyme |
Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



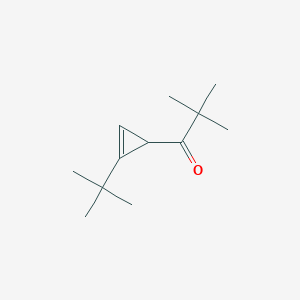

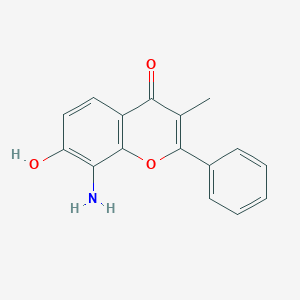

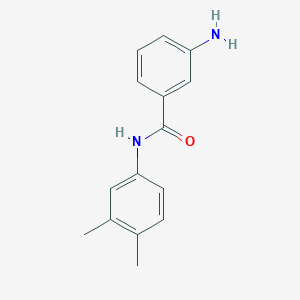


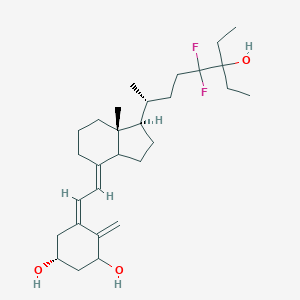
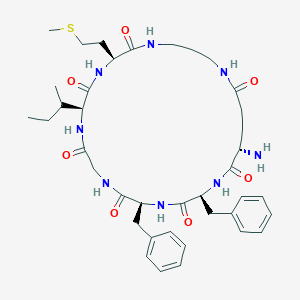
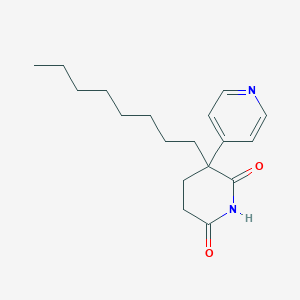
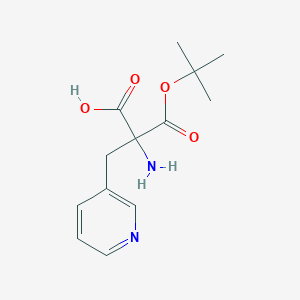
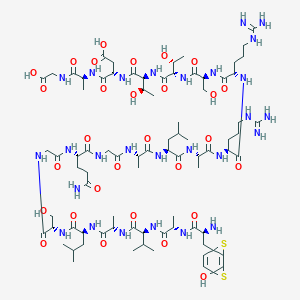
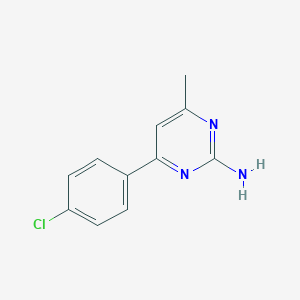
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)